Clinical Efficacy of Topical Minoxidil 5% Monotherapy Versus Topical Spironolactone 5% in Female Pattern Hair Loss
In a direct head-to-head comparative study of female pattern hair loss (FPHL) treatment over 16 weeks, topical minoxidil 5% solution demonstrated significantly superior efficacy compared to topical spironolactone 5% solution. Minoxidil produced significant improvement in both Sinclair scale clinical assessment and trichoscopic hair density parameters, whereas spironolactone showed no significant trichoscopic changes from baseline [1].
| Evidence Dimension | Clinical efficacy in female pattern hair loss (16-week treatment) |
|---|---|
| Target Compound Data | Significant improvement in Sinclair scale and significant increase in hair density (trichoscopic evaluation); significant reduction in yellow dots and single hair follicular units |
| Comparator Or Baseline | Topical spironolactone 5% solution: No significant trichoscopic changes detected; statistically insignificant difference between groups for Sinclair scale overall, but minoxidil and finasteride both outperformed spironolactone |
| Quantified Difference | Minoxidil showed significant trichoscopic improvement versus spironolactone which showed no significant changes; both minoxidil and finasteride demonstrated higher efficacy clinically and trichoscopically than spironolactone |
| Conditions | 45 adult female patients with FPHL divided into 3 groups (n=15 each); 16-week treatment duration; assessments included Sinclair scale, photography, trichoscopy |
Why This Matters
This head-to-head data establishes minoxidil 5% as a clinically validated topical monotherapy with documented superiority over spironolactone 5% in FPHL, guiding formulation selection for topical alopecia product development.
- [1] El Sayed NM, Elmorsy EH, Hussein TM, Hassan E. Clinical and Trichoscopic Evaluations of Topical Finasteride 1%, Topical Spironolactone 5%, and Minoxidil 5% in Female Pattern Hair Loss Treatment. Dermatol Pract Concept. 2025;15(1):e2025010. View Source
